(5E)-3-(4-bromobenzyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of bromophenyl, indole, and imidazolidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzylamine with indole-3-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with glycine or its derivatives in the presence of a suitable catalyst to yield the final imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
- (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Uniqueness
Compared to its analogs, (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE exhibits unique properties due to the presence of the bromine atom. This halogen can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H14BrN3O2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C19H14BrN3O2/c20-14-7-5-12(6-8-14)11-23-18(24)17(22-19(23)25)9-13-10-21-16-4-2-1-3-15(13)16/h1-10,24H,11H2,(H,22,25)/b13-9+ |
InChI Key |
IKEXPLSNFAEJMZ-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)N3)CC4=CC=C(C=C4)Br)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)N3)CC4=CC=C(C=C4)Br)O)C=N2 |
Origin of Product |
United States |
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